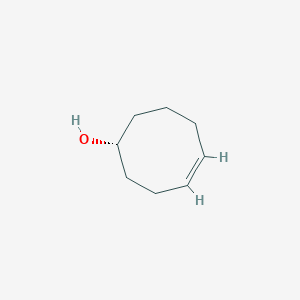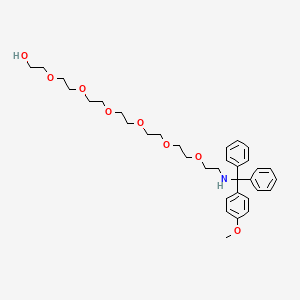
Methyltetrazine-PEG25-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG25-acid is a polyethylene glycol (PEG)-derived compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is instrumental in the synthesis of PROTACs, which are bifunctional molecules designed to degrade target proteins by leveraging the ubiquitin-proteasome system . This compound is known for its bioorthogonal properties, making it suitable for various applications in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG25-acid is synthesized through a series of chemical reactions involving polyethylene glycol and methyltetrazine. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol is functionalized with reactive groups to form PEG derivatives.
Tetrazine Functionalization: Methyltetrazine is introduced to the PEG derivative through a coupling reaction, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C in powder form and at -80°C in solution to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG25-acid undergoes various chemical reactions, including:
Click Reactions: Particularly the inverse electron demand Diels-Alder (IEDDA) reaction, which is a bioorthogonal reaction used for labeling and conjugation purposes.
Substitution Reactions: Involving the replacement of functional groups on the PEG chain.
Common Reagents and Conditions:
Reagents: Common reagents include azides, alkynes, and other bioorthogonal handles.
Major Products: The major products formed from these reactions are conjugates of this compound with various biomolecules, which are used in biological assays and imaging studies .
Scientific Research Applications
Methyltetrazine-PEG25-acid has a wide range of applications in scientific research:
Mechanism of Action
Methyltetrazine-PEG25-acid exerts its effects through bioorthogonal chemistry, specifically the IEDDA reaction. This reaction allows for the covalent and irreversible labeling of target proteins, enabling their visualization and study in complex biological systems . The compound targets specific proteins by forming a stable adduct, which can then be detected using various imaging techniques .
Comparison with Similar Compounds
Methyltetrazine-PEG24-acid: Another PEG-derived PROTAC linker with similar properties and applications.
Methyltetrazinylalanine: A bioorthogonal handle used for imaging enzyme activities.
Uniqueness: Methyltetrazine-PEG25-acid is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and minimal steric hindrance .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108N4O27/c1-56-61-63-60(64-62-56)57-2-4-58(5-3-57)91-55-54-90-53-52-89-51-50-88-49-48-87-47-46-86-45-44-85-43-42-84-41-40-83-39-38-82-37-36-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-24-75-23-22-74-21-20-73-19-18-72-17-16-71-15-14-70-13-12-69-11-10-68-9-8-67-7-6-59(65)66/h2-5H,6-55H2,1H3,(H,65,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRCHCLFIDDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108N4O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
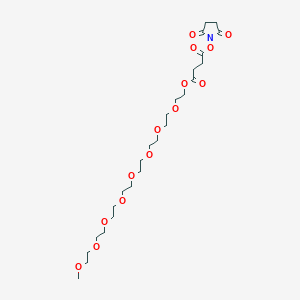
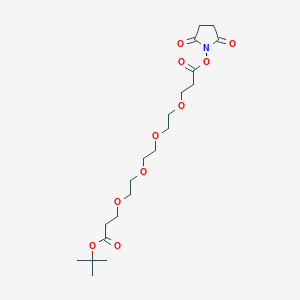
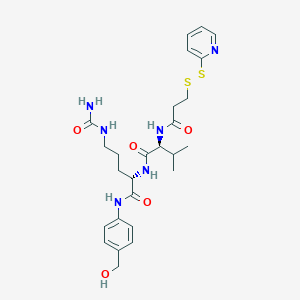
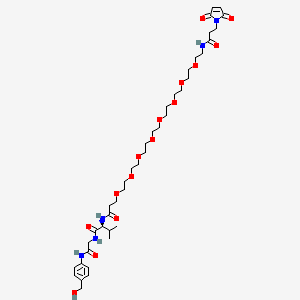
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)
